molecular formula C23H15Cl3N2O2 B2902100 (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380476-16-4

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2902100
CAS No.: 380476-16-4
M. Wt: 457.74
InChI Key: ZVPLSPGZUPGTPW-UHFFFAOYSA-N
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Description

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular arrangement, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves several steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3,5-dichloroaniline and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE stands out due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2/c24-18-10-19(25)12-20(11-18)28-23(29)17(13-27)9-15-5-2-4-8-22(15)30-14-16-6-1-3-7-21(16)26/h1-12H,14H2,(H,28,29)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPLSPGZUPGTPW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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